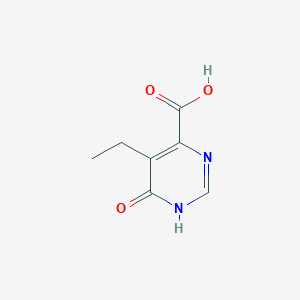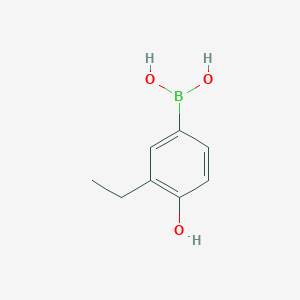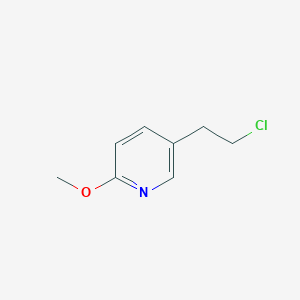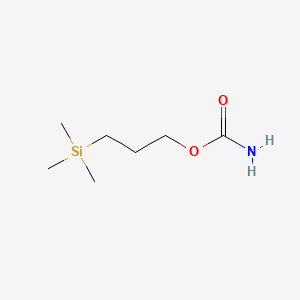
7-Fluorochroman-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorochroman-6-ol is a chemical compound belonging to the chroman family, characterized by a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorochroman-6-ol typically involves the fluorination of chroman derivatives. One common method is the selective fluorination of chroman-6-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as protection of hydroxyl groups, selective fluorination, and subsequent deprotection to yield the final product. Optimization of reaction conditions and purification techniques are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Fluorochroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 7-fluorochroman-6-one.
Reduction: Formation of 7-fluorochroman-6-amine.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
7-Fluorochroman-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-Fluorochroman-6-ol involves its interaction with specific molecular targets. The hydroxyl group at the 6th position and the fluorine atom at the 7th position play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorochroman-2-carboxylic acid
- 6-Fluorochroman-8-ol
- 7-Fluorochroman-2-ol
Uniqueness
7-Fluorochroman-6-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C9H9FO2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,11H,1-3H2 |
InChI Key |
ZBCPSLCUBDPAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2OC1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)

![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)

![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)





